molecular formula C10H11BrN2O B13169747 3-(2-aminoethyl)-7-bromo-2,3-dihydro-1H-indol-2-one

3-(2-aminoethyl)-7-bromo-2,3-dihydro-1H-indol-2-one

Cat. No.: B13169747
M. Wt: 255.11 g/mol
InChI Key: LCQCQGHYBUHWTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-aminoethyl)-7-bromo-2,3-dihydro-1H-indol-2-one is a compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This compound features a bromine atom at the 7th position and an aminoethyl group at the 3rd position of the indole ring, which can significantly influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)-7-bromo-2,3-dihydro-1H-indol-2-one typically involves the bromination of an indole precursor followed by the introduction of the aminoethyl group. One common method involves the bromination of 2,3-dihydro-1H-indol-2-one using bromine or N-bromosuccinimide (NBS) under controlled conditions to obtain 7-bromo-2,3-dihydro-1H-indol-2-one. This intermediate is then reacted with ethylenediamine to introduce the aminoethyl group at the 3rd position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and amination steps to ensure consistent quality and yield. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)-7-bromo-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indole derivatives, while substitution reactions can produce a variety of substituted indoles with different functional groups.

Scientific Research Applications

3-(2-aminoethyl)-7-bromo-2,3-dihydro-1H-indol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)-7-bromo-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets in biological systems. The aminoethyl group allows it to mimic the structure of neurotransmitters, enabling it to bind to receptor sites and modulate their activity. This interaction can influence various signaling pathways, leading to changes in cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-aminoethyl)-7-bromo-2,3-dihydro-1H-indol-2-one is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives. This makes it a valuable compound for studying the effects of halogenation on indole-based molecules.

Properties

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

3-(2-aminoethyl)-7-bromo-1,3-dihydroindol-2-one

InChI

InChI=1S/C10H11BrN2O/c11-8-3-1-2-6-7(4-5-12)10(14)13-9(6)8/h1-3,7H,4-5,12H2,(H,13,14)

InChI Key

LCQCQGHYBUHWTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=O)C2CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.